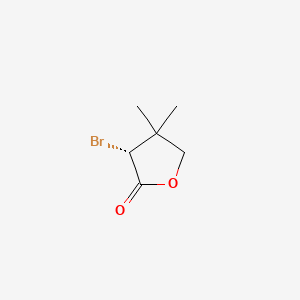
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Overview
Description
“(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 . It is also known by other synonyms such as “4-AMinoMethyl-4-fluoro-tetrahydro-2H-pyran” and "(4-fluorooxan-4-yl)methanamine" .
Molecular Structure Analysis
The molecular structure of “(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” consists of a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. One of the carbon atoms is substituted with a fluorine atom and a methanamine group .Physical And Chemical Properties Analysis
“(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” has a predicted boiling point of 184.0±25.0 °C and a predicted density of 1.06±0.1 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
-
Chemical Research
- Summary of Application : “(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is a useful research chemical . It offers immense potential for applications in various fields due to its unique properties and structure.
- Methods of Application : This compound is often used in laboratory settings for a variety of research applications. The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
- Results or Outcomes : The outcomes of using this compound in research can vary widely depending on the specific application. Unfortunately, I couldn’t find any specific quantitative data or statistical analyses related to its use .
-
Fluorescent Molecule Development
- Summary of Application : A series of novel fluorescent 4H-1-benzopyrans was designed and developed as near-infrared fluorescent molecules with a compact donor–acceptor-donor architecture .
- Methods of Application : The spectral intensity of the fluorescent molecules varied significantly with the increasing polarities of solvents, where one molecule showed high viscosity sensitivity in a glycerol-ethanol system with a 3-fold increase in emission intensity .
- Results or Outcomes : Increasing concentrations of one compound to 5% BSA in PBS elicited a 4-fold increase in fluorescence intensity, exhibiting superior environmental sensitivity . Furthermore, the in vitro cellular uptake behavior and CLSM assay of cancer cell lines demonstrated that the compound could easily enter the cell nucleus and bind to proteins with low toxicity .
Safety And Hazards
The safety information for “(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” indicates that it has the GHS07 hazard classification . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(4-fluorooxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAYDVVDQZEUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676815 | |
| Record name | 1-(4-Fluorooxan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorotetrahydro-2H-pyran-4-yl)methanamine | |
CAS RN |
1228875-13-5 | |
| Record name | 1-(4-Fluorooxan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bipyridin]-5'-amine](/img/structure/B566752.png)











